molecular formula C10H13NS B14229984 6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl- CAS No. 830324-60-2

6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl-

Cat. No.: B14229984
CAS No.: 830324-60-2
M. Wt: 179.28 g/mol
InChI Key: BUCPEAAZNCROOX-UHFFFAOYSA-N
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Description

6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is characterized by the fusion of a thiophene ring and a pyrrole ring, with four methyl groups attached at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl- typically involves organic synthesis methods. One common synthetic route includes the condensation reaction between thiophene-2-carbaldehyde and hydrazine, followed by further processing . The reaction conditions often require the use of organic solvents such as dimethyl sulfoxide (DMSO) and toluene, and the reactions are usually carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

    6H-Thieno[2,3-b]pyrrole: This compound has a similar structure but differs in the position of the thiophene ring fusion.

    6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid:

Uniqueness

6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl- is unique due to its specific substitution pattern with four methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

830324-60-2

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

2,5,6,6-tetramethylthieno[3,2-b]pyrrole

InChI

InChI=1S/C10H13NS/c1-6-5-8-9(12-6)10(3,4)7(2)11-8/h5H,1-4H3

InChI Key

BUCPEAAZNCROOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C(C(=N2)C)(C)C

Origin of Product

United States

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